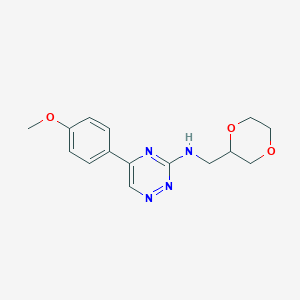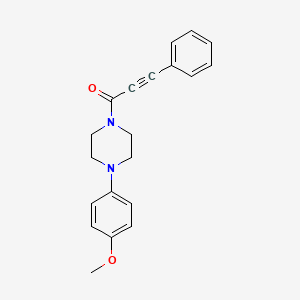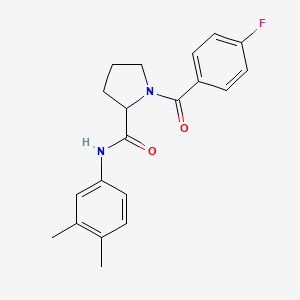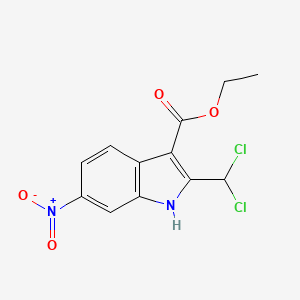
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research. It is a member of the imidazole family and has been studied for its potential applications in various fields, including medicine and biochemistry.
作用机制
The mechanism of action of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in the growth and proliferation of cancer cells and a reduction in inflammation.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in tumor growth.
实验室实验的优点和局限性
One of the main advantages of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is its versatility in laboratory experiments. It can be used in a variety of assays and techniques to study the function of enzymes and proteins. Additionally, it has been shown to have low toxicity and high stability, making it a reliable tool for research. However, one limitation is its cost, which can be prohibitive for some laboratories. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole. One area of interest is its potential use as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the treatment of other types of cancer, beyond those that have been studied thus far. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, there may be opportunities to optimize the synthesis method to improve yields and reduce costs.
合成方法
The synthesis of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole involves a multi-step process that is often carried out in a laboratory setting. The starting materials for the synthesis are benzylsulfonyl chloride, isobutylamine, and pyrrolidine. The reaction proceeds through a series of steps, including the formation of an intermediate compound, before the final product is obtained. The synthesis method has been optimized over the years, resulting in higher yields and improved purity of the compound.
科学研究应用
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties and its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders. In biochemistry, it has been used as a tool to study the function of certain enzymes and proteins.
属性
IUPAC Name |
2-benzylsulfonyl-1-(2-methylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-16(2)13-22-18(14-21-10-6-7-11-21)12-20-19(22)25(23,24)15-17-8-4-3-5-9-17/h3-5,8-9,12,16H,6-7,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMCYSLQGOKOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
![N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6121532.png)
![1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanoyl]-4-methylpiperazine](/img/structure/B6121533.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)
